

Tetrasodium Glutamate Diacetate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Tetrasodium glutamate diacetate*

Cat. No.: *B611306*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **tetrasodium glutamate diacetate** (GLDA), a versatile chelating agent with a favorable environmental and toxicological profile. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes important pathways and workflows to support research and development activities.

Chemical and Physical Properties

Tetrasodium glutamate diacetate is an organic salt synthesized from the naturally occurring amino acid, L-glutamic acid.[1][2] It is a high-purity, readily biodegradable chelating agent.[3] GLDA is commercially available as a pale yellow viscous liquid (typically a 47-50% aqueous solution) or as a white to slightly yellow granular solid. It is highly soluble in water over a wide pH range and exhibits high thermal stability, maintaining performance even under prolonged high-temperature conditions.[3]

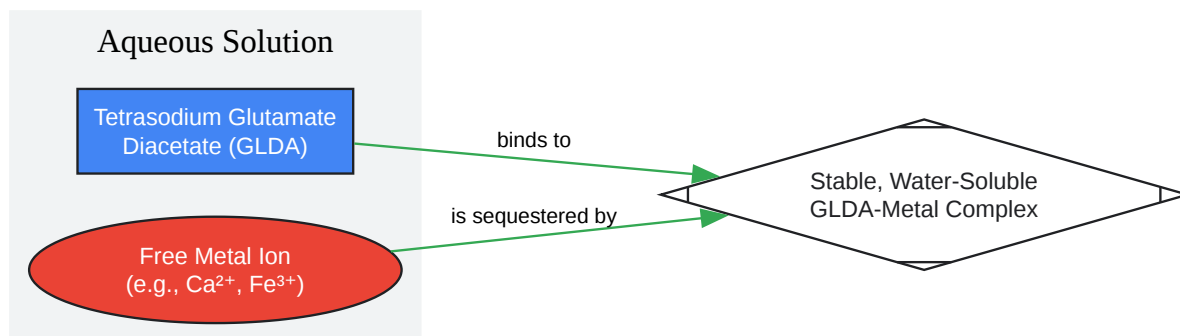
Property	Value	Reference
Molecular Formula	C ₉ H ₉ NNa ₄ O ₈	[3]
Molecular Weight	351.13 g/mol	[3]
Physical Form	Odorless white to off-white powder or pale yellow viscous liquid	[1]
Density (at 20 °C)	1.466 g/cm ³	[1]
Vapor Pressure (at 20 °C)	0.600 mmHg	[1]
Solubility	Highly soluble in water	[3]
Thermal Stability	Stable at high temperatures (e.g., 170°C for 6 hours)	[3]

Mechanism of Action: Chelation

The primary function of **tetrasodium glutamate diacetate** is its ability to act as a chelating agent. Its molecular structure allows it to form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in undesirable chemical reactions.[2][4] This action is crucial in various applications, such as preventing the degradation of active ingredients, improving the efficacy of preservatives, and reducing water hardness.[3][4]

The chelation process involves the binding of the GLDA molecule to a central metal ion through multiple coordination bonds. The effectiveness of this process is dependent on the pH of the solution, with optimal chelation occurring within a specific pH range for each metal ion.

Below is a diagram illustrating the general workflow of the chelation process.



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Caption: Chelation of a metal ion by **tetrasodium glutamate diacetate**.

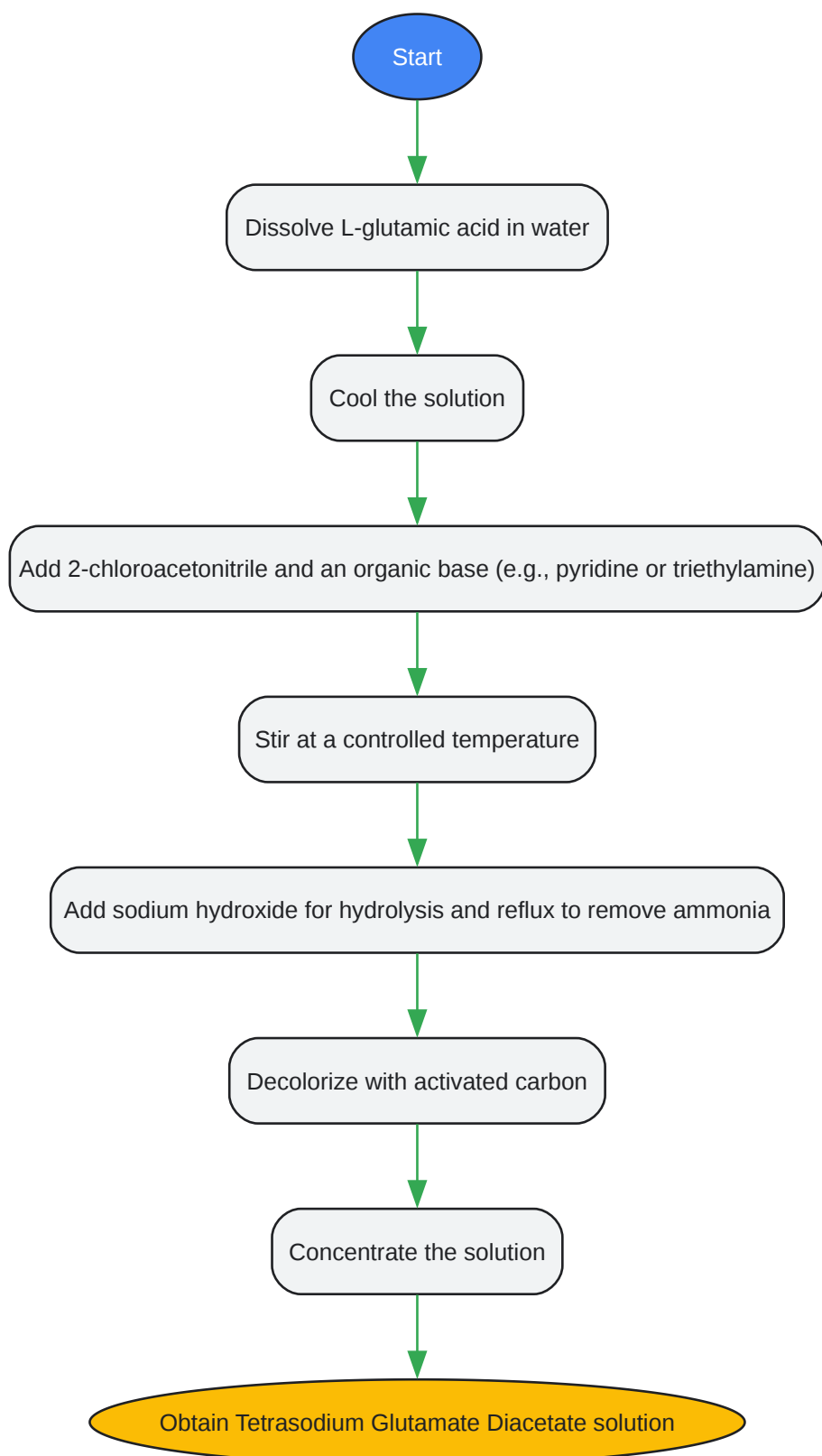
Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of **tetrasodium glutamate diacetate**.

Synthesis of Tetrasodium Glutamate Diacetate

A common method for the synthesis of **tetrasodium glutamate diacetate** involves the reaction of L-glutamic acid with 2-chloroacetonitrile in the presence of an organic base, followed by hydrolysis with sodium hydroxide.

Experimental Workflow: Synthesis of GLDA



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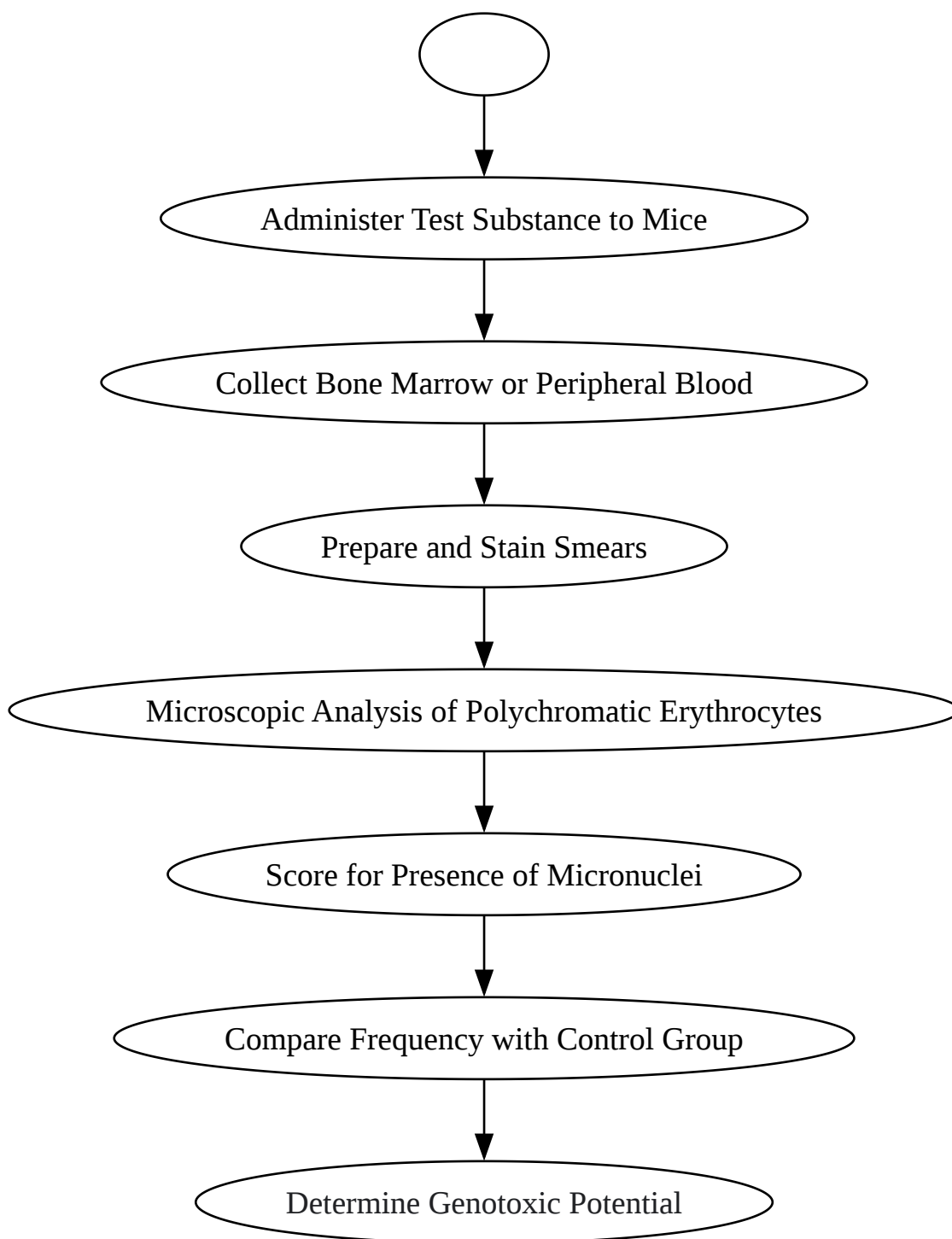
Caption: A generalized workflow for the synthesis of GLDA.

Toxicological Evaluation

A battery of tests has been conducted to assess the safety of **tetrasodium glutamate diacetate**. The methodologies for these key studies are outlined below.

- Test System: Wistar rats.
- Procedure: A single dose of GLDA is administered by gavage. The animals are observed for mortality and clinical signs of toxicity for a period of 14 days. Body weight is recorded at regular intervals. A necropsy is performed on all animals at the end of the observation period.
- Endpoint: The LD50 (lethal dose, 50%) is determined.
- Test System: New Zealand White rabbits.
- Procedure: A small amount of the test substance is applied to a shaved area of the skin under a semi-occlusive patch for a 4-hour period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Endpoint: The primary irritation index is calculated based on the observed skin reactions.
- Test System: New Zealand White rabbits.
- Procedure: A single drop of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The irritation potential is scored based on the severity and duration of the observed effects.
- Test System: Hartley guinea pigs.
- Procedure: The test involves an induction phase and a challenge phase. During induction, the animals are exposed to the test substance both by intradermal injection and topical application. After a rest period, the animals are challenged with a topical application of the test substance. The skin is observed for allergic reactions (erythema and edema).

- Endpoint: The incidence of sensitization in the test group is compared to a control group.
- Test System: Mice.
- Procedure: The test substance is administered to the animals, typically by oral gavage or intraperitoneal injection. At appropriate time intervals, bone marrow or peripheral blood is collected. The polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage.
- Endpoint: The frequency of micronucleated polychromatic erythrocytes in treated animals is compared to that in a control group.



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Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

Conclusion

Tetrasodium glutamate diacetate is a well-characterized, biodegradable chelating agent with a strong safety profile. Its efficacy in sequestering metal ions, combined with its low toxicity and environmental impact, makes it a viable alternative to traditional chelating agents like EDTA. The data presented in this technical guide, including its chemical properties, detailed experimental protocols for its evaluation, and quantitative toxicological and chelation performance, provide a solid foundation for its consideration in various research, development, and formulation activities.

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